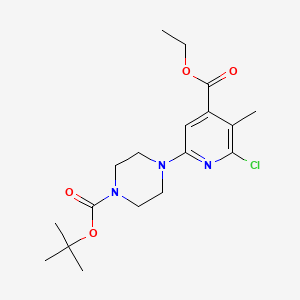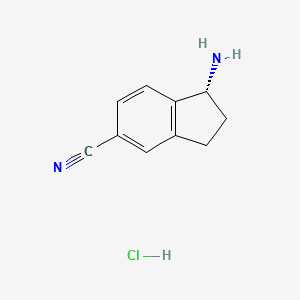
4-Imidazol-1-yl-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of an imidazole ring attached to a piperidine ring, making it a valuable intermediate in various chemical syntheses and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazol-1-yl-2-methylpiperidine typically involves the reaction of imidazole with 2-methylpiperidine under specific conditions. One common method is the nucleophilic substitution reaction, where imidazole acts as a nucleophile and attacks the electrophilic carbon in 2-methylpiperidine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reaction time, to optimize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Imidazol-1-yl-2-methylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
4-Imidazol-1-yl-2-methylpiperidine has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, such as in the development of drugs for treating neurological disorders and inflammation.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Imidazol-1-yl-2-methylpiperidine is structurally similar to other compounds containing imidazole and piperidine rings, such as 4-Imidazol-1-ylphenol and 4-(Imidazol-1-yl)phenol. its unique combination of functional groups and substitution pattern distinguishes it from these compounds, making it suitable for specific applications.
Comparison with Similar Compounds
4-Imidazol-1-ylphenol
4-(Imidazol-1-yl)phenol
4-Amino-5-(6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-imidazol-1-yl-2-methylpiperidine |
InChI |
InChI=1S/C9H15N3/c1-8-6-9(2-3-11-8)12-5-4-10-7-12/h4-5,7-9,11H,2-3,6H2,1H3 |
InChI Key |
SBSPHCINJDVPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[2-Amino-1-(2,5-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B15359813.png)

![2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline](/img/structure/B15359833.png)


